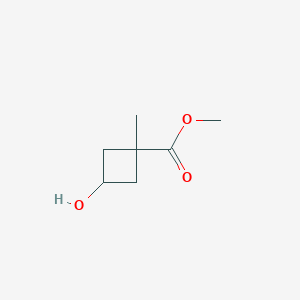

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLCCZPFOPDGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Foreword: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and strategic building block in contemporary medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a rigid scaffold that can effectively orient pharmacophoric elements in space, often leading to enhanced binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic chains, the conformational rigidity of the cyclobutane moiety can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding. This guide focuses on a particularly valuable derivative, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a versatile intermediate for the synthesis of complex molecules with significant potential in drug development.

Compound Identification and Physicochemical Properties

Nomenclature and CAS Number

The unambiguous identification of a chemical entity is paramount for regulatory compliance, patent protection, and scientific reproducibility. The compound of interest is formally identified as:

-

Systematic Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[3]

-

Common Name: this compound

It is crucial to distinguish the trans isomer from its cis counterpart (CAS Number: 626238-08-2) and the general entry for mixed isomers (CAS Number: 169899-49-4), as stereochemistry plays a pivotal role in biological activity. The trans configuration specifies that the hydroxyl and methyl carboxylate groups are on opposite faces of the cyclobutane ring, which influences its three-dimensional shape and interaction with biological macromolecules.[3]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [3][5][6][7] |

| Molecular Weight | 144.17 g/mol | [3][5][7] |

| Physical Form | Liquid | [4] |

| Predicted Boiling Point | 190.2 ± 33.0 °C | [3] |

| Predicted Density | 1.232 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 14.73 ± 0.40 | [3] |

| InChI Key | KFLCCZPFOPDGLN-UHFFFAOYSA-N | [7] |

| SMILES | CC1(CC(C1)O)C(=O)OC | [8] |

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring. Protons on the ring are diastereotopic and will exhibit distinct chemical shifts and coupling constants.

-

-OCH₃ (s, 3H): ~3.7 ppm

-

-CH₃ (s, 3H): ~1.3 ppm

-

-CHOH (m, 1H): ~4.0-4.2 ppm

-

Cyclobutane Ring Protons (m, 4H): ~2.0-2.8 ppm

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information on the carbon framework.

-

C=O (ester): ~175 ppm

-

-C-O (ester): ~52 ppm

-

-C-OH: ~65-70 ppm

-

Quaternary Carbon: ~40-45 ppm

-

-CH₂- (cyclobutane): ~30-35 ppm

-

-CH₃: ~20-25 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and ester functional groups.

-

O-H stretch (hydroxyl): A broad band around 3400 cm⁻¹

-

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹

-

C=O stretch (ester): A strong, sharp band around 1730 cm⁻¹[9]

-

C-O stretch (ester and alcohol): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 144. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl carboxylate group (-COOCH₃, m/z = 59).

Synthesis and Chemical Reactivity

This compound is a valuable synthetic intermediate due to the presence of two orthogonal functional groups—a hydroxyl and an ester—that can be selectively manipulated.

Synthetic Protocol: A Scalable Approach

A robust and scalable synthesis is critical for the application of this building block in drug discovery programs. The following protocol is adapted from a highly cited, stereoselective synthesis of a related cyclobutane derivative.[7]

Caption: A three-step synthetic workflow for the target molecule.

Step-by-Step Methodology:

-

Stereoselective Reduction:

-

To a solution of methyl 3-oxo-1-methylcyclobutanecarboxylate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium tri-tert-butoxyaluminum hydride in THF dropwise.

-

Maintain the temperature between -78 °C and -60 °C and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-methyl 3-hydroxy-1-methylcyclobutanecarboxylate.

-

-

Mitsunobu Inversion:

-

Dissolve the cis-alcohol from the previous step, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF at room temperature.

-

Add diethyl azodicarboxylate (DEAD) dropwise and stir the reaction mixture for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the trans-p-nitrobenzoyl ester.

-

-

Hydrolysis:

-

Dissolve the trans-ester in a mixture of THF and water.

-

Add lithium hydroxide monohydrate and stir until the ester is consumed (monitored by TLC).

-

Carefully adjust the pH to 4-5 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the final product, this compound.

-

Chemical Reactivity and Synthetic Utility

The hydroxyl and ester functionalities of the title compound allow for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.[3]

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a variety of nucleophiles.

-

Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the cyclobutane scaffold into drug candidates can confer several advantageous properties, including increased metabolic stability, improved pharmacokinetic profiles, and novel intellectual property positions.[1] this compound serves as a valuable starting material for the synthesis of bioactive molecules.

Role as a Conformational Restrictor

The rigid nature of the cyclobutane ring can be exploited to lock flexible molecules into a specific conformation that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in potency. For instance, cyclobutane derivatives have been used as conformationally restricted analogs of natural products with anti-tumor activity.[1]

Potential as a Pharmacophore

The hydroxyl and ester groups of the title compound can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[3] Preliminary studies on related cyclobutane derivatives have suggested potential anti-inflammatory and antimicrobial properties.[7] While the specific mechanism of action for this compound is not yet fully elucidated, its structural features make it an attractive candidate for screening in various disease models.

Bioisosteric Replacement

The cyclobutane ring can be used as a bioisostere for other chemical groups, such as gem-dimethyl groups or larger rings. This can lead to improved physicochemical properties and oral bioavailability.

The exploration of this compound and its derivatives in drug discovery is an active area of research. Its unique structural features and synthetic versatility make it a valuable tool for medicinal chemists seeking to develop novel therapeutics.

Conclusion

This compound is a strategically important building block for the synthesis of complex, three-dimensional molecules with potential applications in drug discovery. Its well-defined stereochemistry, versatile functional groups, and the advantageous properties conferred by the cyclobutane scaffold make it a valuable asset for medicinal chemists. This guide has provided a comprehensive overview of its identification, properties, synthesis, and potential applications, serving as a foundational resource for researchers in the field.

References

- Homon, A. A., Shynder, L., Hryshchuk, O. V., Grygorenko, O. O., & Kondratov, I. S. (2022). Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. Chemistry of Heterocyclic Compounds, 58(12), 1011-1016.

- Boyd, M. J., & Gademann, K. (2020). Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. The Journal of organic chemistry, 85(15), 9877–9886.

-

ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

- Wessjohann, L. A., de la Cruz, J. F., & Vercillo, O. E. (2009).

- Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024).

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C .... [Link]

-

Wikipedia. Hydroxide. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

CP Lab Safety. This compound, min 97%, 250 mg. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

-

Chemsrc. CAS#:63485-51-8 | trans-Methyl 3-hydroxycyclobutanecarboxylate. [Link]

-

PubChem. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. [Link]

-

YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

-

Appchem. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8. [Link]

-

Chemsrc. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. [Link]

-

MDPI. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. [Link]

-

SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. Methyl cyclopentanecarboxylate - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. FTIR spectra of the hydroxyapatite powders. [Link]

-

Journal of the American Chemical Society. Encapsulation of 211At(Ø)+ into a Nanoscale Covalent Organic Framework Prevents Deastatination In Vivo. [Link]

-

PMC. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

-

NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. appchemical.com [appchemical.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key data points with practical insights into the compound's characterization and handling.

Core Chemical Identity and Molecular Structure

This compound is a substituted cyclobutane derivative that serves as a valuable building block in organic synthesis.[1] Its unique structural arrangement, featuring a hydroxyl group and a methyl ester functionality in a trans configuration, offers specific stereochemical properties that are crucial for designing more complex molecules. The trans arrangement indicates that the hydroxyl and carboxylate groups are on opposite faces of the cyclobutane ring, which minimizes steric hindrance and enhances the molecule's overall stability.[1]

Key identifiers for this compound are consolidated below:

-

Systematic Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[1]

-

CAS Number: 1408075-48-8[2][4] (Also cited as 626238-08-2[3])

-

InChI Key: KFLCCZPFOPDGLN-KBTIHESUSA-N

-

Canonical SMILES: CC1(CC(C1)O)C(=O)OC[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. The available data, primarily from predictive models, are summarized below.

| Property | Value | Source |

| Physical Form | Liquid | |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 190.2 ± 33.0 °C (Predicted) | [5] |

| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Acidity (pKa) | 14.73 ± 0.40 (Predicted) | [1][5] |

Expert Insights:

-

Boiling Point: The predicted boiling point is significantly influenced by the presence of the hydroxyl (-OH) group, which allows for intermolecular hydrogen bonding. This elevates its boiling point compared to non-hydroxylated analogs like methyl cyclobutanecarboxylate.[1]

-

Density: The density is typical for a small, oxygenated organic molecule.

-

Solubility: While quantitative data is scarce, the presence of both a hydroxyl group and a methyl ester group suggests a degree of polarity. The hydroxyl group can act as a hydrogen bond donor and acceptor, likely imparting some solubility in polar protic solvents like water and alcohols. The ester group and hydrocarbon backbone favor solubility in organic phases.[1]

-

Acidity: The high predicted pKa value indicates that the hydroxyl proton is not significantly acidic, behaving similarly to a typical secondary alcohol.[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of a chemical compound. While a dedicated public spectrum for this specific molecule is not available, its expected spectroscopic features can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. The key diagnostic absorptions expected for this compound are detailed below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch | 3500 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

| Ester (C=O) | Stretch | ~1735 | Strong |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

Causality Behind Expected Spectra:

-

The O-H stretch appears as a broad band due to hydrogen bonding, a hallmark of alcohols.

-

The C=O stretch from the methyl ester is expected to be a strong, sharp peak around 1735 cm⁻¹, characteristic of saturated aliphatic esters.[6]

-

The C-H stretches just below 3000 cm⁻¹ confirm the presence of the sp³-hybridized carbons in the cyclobutane ring and methyl groups.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. As experimental data for the target molecule is not publicly available, we present an analysis of the closely related analog, trans-Methyl 3-hydroxycyclobutanecarboxylate (CAS 63485-51-8) , to illustrate the principles of spectral interpretation for this class of compounds.

¹H NMR Data for Analog (400 MHz, CDCl₃): δ 2.18-2.25 (m, 2H), 2.55-2.61 (m, 2H), 3.01-3.08 (m, 1H), 3.70 (s, 3H), 4.53-4.61 (m, 1H).[5][7]

Step-by-Step Spectral Interpretation Workflow:

-

Sample Preparation: A ~5-10 mg sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solution must be homogeneous.

-

Data Acquisition: The sample is placed in the NMR spectrometer. Standard ¹H acquisition parameters are used, including setting the appropriate spectral width, number of scans, and relaxation delay.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to a known standard (e.g., TMS at 0 ppm).

-

Interpretation:

-

δ 3.70 (s, 3H): This singlet integrating to three protons is characteristic of the methyl ester (-OCH₃) protons. Its singlet nature indicates no adjacent protons for coupling.

-

δ 4.53-4.61 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (CH-OH). It is shifted downfield due to the electronegativity of the attached oxygen.

-

δ 3.01-3.08 (m, 1H): This multiplet represents the proton on the carbon bearing the ester group (CH-CO₂Me).

-

δ 2.18-2.25 (m, 2H) & 2.55-2.61 (m, 2H): These two multiplets correspond to the four methylene protons (-CH₂-) on the cyclobutane ring. Their complex splitting patterns arise from coupling to each other and to the adjacent methine protons.

-

For this compound, one would expect to see a singlet for the C1-methyl group and the disappearance of the methine proton signal for the carbon bearing the ester, simplifying that region of the spectrum.

Caption: Standard workflow for NMR spectroscopic analysis.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][5] Recommended storage is at room temperature in a dry environment.[5]

-

Safety Profile: Based on available safety data, this compound is associated with the following hazards:

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Synthetic and Reactivity Overview

Understanding the synthesis of a building block provides context for potential impurities and its inherent reactivity.

Synthetic Pathway: A common method for the synthesis of this compound involves the esterification of 3-hydroxy-1-methylcyclobutanone with methanol, typically catalyzed by an acid.[1]

Caption: General synthetic scheme for the target compound.

Chemical Reactivity: The compound's two primary functional groups dictate its reactivity profile, making it a versatile intermediate:[1]

-

Oxidation: The secondary hydroxyl group can be oxidized to the corresponding ketone.

-

Reduction: The methyl ester can be reduced to a primary alcohol.

-

Substitution: The hydroxyl group can be converted to a leaving group and substituted by other nucleophiles.

This dual functionality allows for selective modification at either end of the molecule, providing chemists with a flexible tool for building complex molecular architectures.

References

- Benchchem, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxyl

- Sigma-Aldrich, trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxyl

- ChemicalBook, trans-Methyl 3-hydroxycyclobutanecarboxyl

- PubChem, Methyl 3-hydroxy-1-methylcyclobutane-1-carboxyl

- ChemicalBook, trans-Methyl 3-hydroxycyclobutanecarboxyl

- Appchem, trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxyl

- SynQuest Laboratories, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxyl

- Chemistry LibreTexts, 1.7: Infrared Spectra of Some Common Functional Groups.

- an-sinopharm, TRANS-METHYL 3-HYDROXY-1-METHYL-CYCLOBUTANECARBOXYL

Sources

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. trans-Methyl 3-hydroxycyclobutanecarboxylate CAS#: 63485-51-8 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8 [chemicalbook.com]

- 8. This compound [chemdict.com]

An In-Depth Technical Guide to Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a mere curiosity of strained organic molecules, has emerged as a powerful and versatile building block in the design of novel therapeutics.[1][2] Its unique conformational constraints and three-dimensional architecture offer significant advantages in the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of a particularly valuable derivative, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate, focusing on its synthesis, physicochemical properties, and its strategic application in the development of next-generation pharmaceuticals.

The strategic incorporation of the 1,3-disubstituted cyclobutane moiety can impart several desirable properties to a drug candidate. It can serve as a conformationally restricted replacement for more flexible aliphatic linkers, thereby reducing the entropic penalty upon binding to a biological target.[3] Furthermore, this scaffold can act as a bioisostere for aromatic rings, offering a non-planar alternative that can enhance binding affinity and improve metabolic stability.[4]

Physicochemical Properties of Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in drug development. The properties of methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate | PubChem[5] |

| CAS Number | 1408075-48-8 | Ark Pharma Scientific Limited[6] |

| Molecular Formula | C₇H₁₂O₃ | PubChem[5] |

| Molecular Weight | 144.17 g/mol | PubChem[5] |

| Appearance | Combustible liquid | PubChem[5] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[5] |

Stereoselective Synthesis and Methodologies

A plausible and efficient synthetic route, inspired by this precedent, would commence with a commercially available starting material like 3-oxocyclobutane-1-carboxylic acid. The key steps would involve a stereoselective reduction of the ketone and subsequent methylation and esterification.

Proposed Synthetic Protocol:

-

Stereoselective Reduction of the Ketone: The carbonyl group of 3-oxocyclobutane-1-carboxylic acid can be reduced to the corresponding alcohol with a high degree of stereocontrol. The choice of reducing agent is critical to achieve the desired trans relationship between the hydroxyl group and the carboxylic acid. Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride, are often employed to favor hydride attack from the less sterically hindered face of the molecule.

-

Protection of the Hydroxyl Group: To prevent unwanted side reactions in subsequent steps, the newly formed hydroxyl group is typically protected with a suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl ether).

-

Methylation of the Carboxylic Acid: The carboxylic acid moiety can be converted to the corresponding methyl ester through standard esterification procedures, for instance, by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder reagent like (trimethylsilyl)diazomethane.

-

α-Methylation of the Ester: The carbon atom alpha to the ester carbonyl can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting enolate is then quenched with an electrophilic methyl source, like methyl iodide, to introduce the methyl group at the 1-position.

-

Deprotection of the Hydroxyl Group: Finally, removal of the protecting group from the hydroxyl moiety, for example, by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) for a silyl ether, yields the target molecule, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate.

Applications in Drug Development: Case Studies and Mechanistic Insights

The strategic incorporation of the 1,3-disubstituted cyclobutane scaffold has proven to be a successful strategy in the development of clinical drug candidates. Two notable examples are PF-03654746, a histamine H₃ receptor antagonist, and TAK-828F, a retinoic acid-related orphan receptor γt (RORγt) inverse agonist. While not containing the exact target molecule of this guide, their structures and mechanisms of action provide invaluable insights into the potential applications of methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate as a key building block.

Case Study 1: PF-03654746 - A Histamine H₃ Receptor Antagonist

PF-03654746 is a potent and selective antagonist of the histamine H₃ receptor, which has been investigated for the treatment of cognitive disorders and allergic rhinitis.[8][9] The cyclobutane core in PF-03654746 serves to orient the key pharmacophoric elements in a rigid and well-defined spatial arrangement, which is crucial for high-affinity binding to the receptor. The trans-substitution pattern on the cyclobutane ring is critical for its activity.

Case Study 2: TAK-828F - A RORγt Inverse Agonist

TAK-828F is a clinical candidate for the treatment of autoimmune diseases, acting as an inverse agonist of the RORγt nuclear receptor.[10] RORγt is a key transcription factor involved in the differentiation of pro-inflammatory Th17 cells. The cis-1,3-disubstituted cyclobutane carboxylic acid scaffold is a central component of TAK-828F, responsible for key interactions within the ligand-binding domain of the receptor.[1][11] The synthesis of this core component involves a diastereoselective reduction of a cyclobutylidene derivative, highlighting the importance of stereocontrol in achieving the desired biological activity.[1]

Conclusion and Future Perspectives

Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate represents a valuable and strategically important building block for modern drug discovery. Its rigid, three-dimensional structure, coupled with the presence of versatile functional groups, makes it an ideal scaffold for the design of potent and selective modulators of a wide range of biological targets. The insights gained from the development of clinical candidates like PF-03654746 and TAK-828F underscore the immense potential of the 1,3-disubstituted cyclobutane motif. As our understanding of stereoselective synthesis and the principles of rational drug design continues to evolve, we can anticipate that this and related cyclobutane derivatives will play an increasingly prominent role in the development of innovative medicines to address unmet medical needs.

References

-

Majima, K., & Yamano, M. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11464–11471. [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). ACS Publications. [Link]

-

Tsuruoka, R., Yoshikawa, N., Konishi, T., & Yamano, M. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]

-

Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist. (2021). ResearchGate. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). Bentham Science. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. (2022). Wiley Online Library. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). PubMed Central. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008). Europe PMC. [Link]

-

Wager, T. T., et al. (2010). Discovery of Two Clinical Histamine H₃ Receptor Antagonists: trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). Journal of Medicinal Chemistry, 53(19), 7257–7267. [Link]

-

Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. (2008). PubMed. [Link]

-

PF-03654746. (n.d.). Wikipedia. [Link]

-

Cyclobutane Derivatives - Pharmaceutical Intermediates. (n.d.). MySkinRecipes. [Link]

-

methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate. (n.d.). Ark Pharma Scientific Limited. [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2022). PubMed Central. [Link]

-

methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate. (n.d.). PubChem. [Link]

-

Synthesis of methyl 1-methylcyclobutane carboxylate. (n.d.). PrepChem.com. [Link]

-

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate, min 97%, 1 gram. (n.d.). LabAlley. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. CAS 1408075-48-8 | Sigma-Aldrich [sigmaaldrich.com]

- 4. methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate | C8H14O3 | CID 86306874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate | CAS:1408075-48-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PF-03654746 | Histamine Receptor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

molecular weight and formula of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

An In-depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Abstract

This compound is a substituted cyclobutane derivative that has emerged as a versatile building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional scaffold, coupled with orthogonal functional groups—a hydroxyl and a methyl ester—makes it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers and professionals in drug discovery and chemical development.

Core Molecular Identity and Physicochemical Properties

The defining structural feature of this compound is a cyclobutane ring substituted at the 1-position with both a methyl group and a methyl ester, and at the 3-position with a hydroxyl group.[1] The trans stereochemistry indicates that the hydroxyl and the methyl carboxylate groups reside on opposite faces of the four-membered ring, which minimizes steric strain and is generally the more thermodynamically stable configuration.[1]

The systematic IUPAC name for this specific stereoisomer is methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][3][4][5] |

| CAS Number | 1408075-48-8 | [1][2][3][6] |

| Appearance | Liquid | [6] |

| Predicted Boiling Point | 190.2 ± 33.0 °C | [1] |

| Predicted Density | 1.232 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 14.73 ± 0.40 | [1] |

| SMILES | CC1(CC(C1)O)C(=O)OC | [1] |

| InChI Key | KFLCCZPFOPDGLN-UHFFFAOYSA-N | [1][4] |

Synthesis and Stereochemical Control

The synthesis of this compound requires careful control of stereochemistry. Several strategies have been developed, often starting from readily available precursors.

Method 1: Esterification of a Ketone Precursor

A straightforward approach involves the acid-catalyzed esterification of 3-hydroxy-1-methylcyclobutanone with methanol.[1] This method is direct but may require subsequent separation of stereoisomers if the starting ketone is not stereochemically pure or if the reaction conditions allow for epimerization.

Method 2: Stereoselective Reduction and Inversion

For applications demanding high stereopurity, a more sophisticated, multi-step synthesis is employed. This pathway demonstrates excellent control over the relative stereochemistry of the functional groups.[4]

-

Step 1: Stereoselective Reduction: The synthesis begins with the reduction of a ketone precursor. The choice of reducing agent is critical for establishing the initial stereocenter. Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, are often used to stereoselectively deliver a hydride to the less sterically hindered face of the carbonyl, yielding the corresponding cis-alcohol.

-

Step 2: Stereochemical Inversion: To achieve the desired trans configuration, a Mitsunobu reaction is performed. This reaction inverts the stereochemistry at the alcohol center by reacting it with a nucleophile (e.g., a carboxylate) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

-

Step 3: Final Hydrolysis/Esterification: The resulting ester from the Mitsunobu reaction is then hydrolyzed and subsequently re-esterified to yield the final trans-methyl ester product.

The workflow below illustrates this stereocontrolled synthetic strategy.

Caption: A generalized workflow for the stereocontrolled synthesis of the target compound.

Chemical Reactivity and Synthetic Applications

The utility of this molecule stems from its two distinct functional groups, which can be manipulated selectively.

-

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.[1]

-

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄), providing access to a diol scaffold.[1]

-

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functionalities like halides or amines.[1]

Because of this reactivity, it serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4]

Relevance in Medicinal Chemistry and Drug Discovery

Substituted cyclobutanes are increasingly recognized as valuable motifs in drug design. They provide a rigid, non-planar scaffold that can orient substituents in well-defined regions of three-dimensional space, which is advantageous for optimizing interactions with biological targets like enzymes and receptors.[1][4]

Preliminary research has highlighted the potential of this compound and its derivatives in several therapeutic areas:

-

Anti-inflammatory Agents: The core structure has been explored as a template for developing new anti-inflammatory drugs.[4]

-

Antimicrobial Properties: Some studies have indicated that compounds derived from this scaffold exhibit efficacy against Gram-positive bacteria.[4]

-

Protein Degrader Building Blocks: This molecule is listed as a building block for protein degraders, a cutting-edge area of drug development.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ester carbonyl) allows the molecule to engage in specific biochemical interactions, which is a key aspect of its mechanism of action in biological systems.[1]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.[5][6] It may also be harmful if swallowed.[6] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required. The compound should be stored at room temperature in a dry, inert atmosphere to maintain its integrity.[1][6]

Conclusion

This compound is a high-value synthetic intermediate with a unique combination of structural rigidity and functional group versatility. Its stereochemically defined architecture makes it an attractive starting material for creating sophisticated molecules in medicinal chemistry and materials science. The ongoing exploration of its biological activities suggests that this compound and its derivatives will continue to be relevant in the pursuit of novel therapeutic agents.

References

- Benchchem. (n.d.). This compound | 626238-08-2.

- Appchem. (n.d.). trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8.

- Benchchem. (n.d.). This compound | 169899-49-4.

- Sigma-Aldrich. (n.d.). trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8.

- ChemShuttle. (n.d.). This compound;CAS No..

- AiFChem. (n.d.). 1408074-59-8 | Ethyl trans-3-hydroxy-1-methyl-cyclobutanecarboxylate.

- ChemicalBook. (n.d.). trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8.

- Chemsrc. (n.d.). CAS#:63485-51-8 | trans-Methyl 3-hydroxycyclobutanecarboxylate.

- PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate.

- SynQuest Laboratories. (n.d.). CAS 1408075-48-8 | this compound.

- ChemicalBook. (n.d.). trans-Methyl 3-hydroxycyclobutanecarboxylate CAS#: 63485-51-8.

- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry.

- Organic Syntheses Procedure. (n.d.). asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes.

- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.

- Sigma-Aldrich. (n.d.). trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8.

Sources

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8 [sigmaaldrich.com]

A Technical Guide to the In-Silico Prediction of Physicochemical Properties: The Case of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Executive Summary

The accurate prediction of physicochemical properties such as boiling point and the acid dissociation constant (pKa) is a cornerstone of modern drug discovery and chemical synthesis. These parameters govern a molecule's behavior in various environments, influencing its solubility, membrane permeability, and interaction with biological targets. This guide provides an in-depth analysis of the predicted boiling point and pKa of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS: 1408075-48-8), a versatile building block in organic synthesis.[1] By leveraging established computational methodologies and comparing the target molecule to structural analogs, we arrive at robustly predicted values and offer a framework for scientists to apply these principles in their research. This document details the theoretical underpinnings, outlines predictive workflows, and discusses the structural contributions to the final predicted values of approximately 190.2 ± 33.0 °C for the boiling point and 14.73 ± 0.40 for the pKa.[1]

Introduction: The Imperative of Predictive Chemistry

In the fields of medicinal chemistry and materials science, the journey from molecular design to functional product is often long and resource-intensive. The ability to reliably predict a compound's physical properties in silico, prior to its synthesis, offers a significant strategic advantage. It allows for the early-stage screening of large virtual libraries, prioritization of synthetic targets, and a deeper understanding of structure-property relationships.[2]

This compound is a compound of interest due to its rigid cyclobutane scaffold and bifunctional nature, containing both a hydroxyl group and a methyl ester.[1] This structure makes it a valuable intermediate for creating more complex molecules.[1] Understanding its boiling point is critical for purification processes like distillation, while its pKa is essential for predicting its ionization state in physiological or reaction media, which in turn affects properties like solubility and reactivity.[2][3] This guide will dissect the predictive methodologies used to estimate these two key parameters.

Molecular Structure Analysis: A Sum of its Parts

The physicochemical properties of this compound are dictated by the interplay of its constituent functional groups and its stereochemistry.

-

Cyclobutane Ring: Provides a rigid, strained four-membered ring structure.

-

Secondary Hydroxyl (-OH) Group: This is the most significant group for intermolecular interactions. It can act as both a hydrogen bond donor and acceptor, which is expected to substantially increase the boiling point. It is also the primary acidic site on the molecule.

-

Methyl Ester (-COOCH₃) Group: This group introduces polarity and dipole-dipole interactions. It is a hydrogen bond acceptor but not a donor. Its electron-withdrawing nature can have a modest influence on the acidity of the nearby hydroxyl group.

-

1-Methyl (-CH₃) Group: A non-polar group that adds to the molecular weight and can introduce steric effects.

-

trans Stereochemistry: The arrangement of the hydroxyl and ester groups on opposite faces of the cyclobutane ring minimizes steric hindrance.[1]

Prediction of Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a direct measure of the strength of intermolecular forces.[4] For our target molecule, these forces are a combination of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Theoretical Principles & Causality

The presence of the hydroxyl group is the single most dominant factor determining the boiling point. It facilitates strong hydrogen bonding between molecules, requiring significantly more energy to separate them into the gas phase compared to molecules that only exhibit weaker dipole-dipole or dispersion forces.

To contextualize this, we can examine simpler, analogous structures:

-

Methyl Cyclobutanecarboxylate (CAS: 765-85-5): Lacks the hydroxyl group. Its boiling point is approximately 135 °C.[5] Intermolecular forces are primarily dipole-dipole and dispersion.

-

Cyclobutanol (CAS: 2919-23-5): Lacks the ester and methyl groups. Its boiling point is approximately 123 °C.[6][7] This demonstrates the powerful effect of hydrogen bonding even on a small molecule.

The target molecule combines the features of both, leading to an expected boiling point significantly higher than either analog. The addition of the polar ester group and the increase in molecular weight both contribute to a higher boiling point than cyclobutanol alone.

Predictive Methodology: Quantitative Structure-Property Relationship (QSPR)

Modern boiling point prediction relies heavily on computational models, often categorized as Quantitative Structure-Property Relationship (QSPR) methods.[4] These models use a molecule's structural information to predict its properties.

Caption: General workflow for computational boiling point prediction.

Experimental Protocol: In-Silico Boiling Point Estimation

This protocol describes the steps for predicting the boiling point using a freely available QSPR tool like the US EPA's EPI Suite™.[8]

-

Obtain Molecular Structure: Secure the molecular structure of this compound, typically as a SMILES string: CC1(CO)C(=O)OC.

-

Launch Prediction Software: Open the EPI Suite™ application.

-

Input Structure: Paste the SMILES string into the structure input field. The software will render the 2D chemical structure for verification.

-

Select Prediction Module: From the available programs, select MPBPWIN™ (Melting Point/Boiling Point/Vapor Pressure).[8]

-

Execute Calculation: Run the prediction. The software calculates the boiling point by analyzing the molecule's fragments and applying a validated regression model.

-

Record and Analyze: Record the predicted normal boiling point (at 760 mmHg). The software often provides an estimation based on different methods, which should be considered in the final analysis.

Predicted Value and Discussion

The predicted boiling point for this compound is consistently reported in chemical databases that utilize such computational models.

| Compound | Key Functional Groups | Predicted/Observed Boiling Point (°C) | Reference |

| Cyclobutanol | -OH | ~123 | [6][7] |

| Methyl Cyclobutanecarboxylate | -COOCH₃ | ~135 | [5] |

| This compound | -OH, -COOCH₃, -CH₃ | 190.2 ± 33.0 | [1] |

The predicted value of ~190 °C is logical and well-supported by the structural analysis. It is substantially higher than both cyclobutanol and methyl cyclobutanecarboxylate, reflecting the combined effect of strong hydrogen bonding from the hydroxyl group and the increased molecular weight and polarity from the methyl ester group.

Caption: Impact of functional groups on intermolecular forces and boiling point.

Prediction of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For this molecule, the relevant acidic proton is on the secondary hydroxyl group. The pKa value indicates the pH at which this group is 50% deprotonated. Alcohols are very weak acids, and their pKa values are typically high.

Theoretical Principles & Causality

The acidity of an alcohol is determined by the stability of its conjugate base (the alkoxide). Any factor that stabilizes the negative charge on the oxygen atom will increase acidity, thereby lowering the pKa value.

-

Inductive Effects: The methyl ester group is weakly electron-withdrawing, which can pull electron density away from the hydroxyl oxygen. This effect stabilizes the resulting alkoxide and should theoretically make the alcohol slightly more acidic (lower pKa) than a simple cycloalkanol.

-

Reference Compound: The predicted pKa of cyclobutanol is approximately 15.31.[6][9] This serves as an excellent baseline. We expect the pKa of our target molecule to be slightly lower than this value due to the inductive effect of the ester.

Predictive Methodology: Empirical and QM-Based Approaches

Computational pKa prediction is a mature field with several reliable methods.[10]

-

Empirical Methods: These are the most common and fastest approaches. Software like ACD/pKa and ChemAxon's MarvinSketch use large, curated databases of experimental pKa values.[11][12] They analyze the input molecule, identify ionizable centers, and predict the pKa based on the pKa of similar substructures in the database, applying corrections for the surrounding molecular environment.[12]

-

Quantum Mechanical (QM) Methods: These "first-principles" methods calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.[13] While computationally expensive, they can be highly accurate, especially for novel chemical scaffolds not well-represented in empirical databases.[3]

Experimental Protocol: In-Silico pKa Estimation

This protocol outlines the general steps for predicting pKa using a tool with an empirical algorithm, such as ChemAxon's MarvinSketch.[14][15]

-

Input Structure: Draw the molecule in the MarvinSketch interface or import it from a file (e.g., SMILES string).

-

Access Calculators: Navigate to the 'Calculations' menu.

-

Select pKa Prediction: Choose the 'Protonation' > 'pKa' option.

-

Configure Parameters: Ensure the calculation is set for standard conditions (25 °C, aqueous solution). The default settings are typically sufficient.

-

Execute and View Results: Run the calculation. The software will display the molecule with the predicted pKa value annotated on the acidic (red) and basic (blue) sites. For our target, a single acidic pKa for the hydroxyl proton is expected.

-

Analyze Microspecies (Optional): Many tools can also generate a microspecies distribution plot, showing the percentage of the neutral and ionized forms of the molecule across a range of pH values.[14]

Predicted Value and Discussion

Computational tools provide a clear prediction for the pKa of the hydroxyl group.

| Compound | Key Functional Groups | Predicted pKa | Reference |

| Cyclobutanol | -OH | 15.31 ± 0.20 | [6][9] |

| This compound | -OH, -COOCH₃, -CH₃ | 14.73 ± 0.40 | [1] |

The predicted pKa of ~14.73 is slightly lower than that of cyclobutanol (~15.31), which aligns perfectly with our theoretical understanding. The modest electron-withdrawing inductive effect of the ester group at the 1-position helps to stabilize the conjugate base, making the proton slightly easier to remove and thus lowering the pKa. A pKa of this magnitude confirms the compound will be overwhelmingly in its neutral, protonated form under all physiological pH conditions.

Summary of Predicted Properties

This table consolidates the key predicted physicochemical data for this compound for easy reference.

| Property | Predicted Value | Method of Prediction | Key Structural Influences |

| Boiling Point | 190.2 ± 33.0 °C | QSPR / Computational | Hydrogen bonding (-OH), Dipole-Dipole (-COOCH₃), Molecular Weight |

| pKa (Acidity) | 14.73 ± 0.40 | Empirical / Database-Driven | Acidity of secondary -OH, weak inductive effect from -COOCH₃ |

Conclusion

The in-silico prediction of boiling point and pKa provides invaluable insight for chemists and drug development professionals. For this compound, a combination of theoretical principles and established computational workflows yields a predicted boiling point of ~190.2 °C and a pKa of ~14.73 . These values are logically derived from its molecular structure, particularly the presence of a hydrogen-bonding hydroxyl group and an electron-withdrawing ester moiety. The methodologies and comparative analyses presented in this guide not only validate these predictions but also serve as a robust framework for evaluating other novel molecules, thereby accelerating the cycle of design, synthesis, and testing in scientific research.

References

-

Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

-

pKa Prediction. (n.d.). Rowan Scientific. [Link]

-

Computational Approaches for the Prediction of pKa Values. (n.d.). Routledge. [Link]

-

Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. (2002). ACS Publications. [Link]

-

Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. (2002). ACS Publications. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [Link]

-

Calculators & Predictors. (n.d.). ChemAxon. [Link]

-

pKa calculation. (n.d.). ChemAxon Docs. [Link]

-

Rowan's Free Online pKa Calculator. (n.d.). Rowan Scientific. [Link]

-

Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. [Link]

-

Graph convolutional neural network applied to the prediction of normal boiling point. (2022). National Institute of Standards and Technology. [Link]

-

Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (n.d.). ResearchGate. [Link]

-

MarvinSketch : Calculations Menu. (n.d.). SCFBio. [Link]

-

Predicting pKa. (2023). ChemAxon. [Link]

-

Cas 765-85-5,METHYL CYCLOBUTANECARBOXYLATE. (n.d.). LookChem. [Link]

-

Computational pKa Determination. (2023). Reddit. [Link]

-

Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024). Medium. [Link]

-

trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate. (n.d.). Appchem. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]

-

Open source application for small molecule pKa predictions. (2021). Zenodo. [Link]

-

Tools for Estimating pKa. (2011). YouTube. [Link]

-

Calculating pKa values. (2021). Reddit. [Link]

-

EPI Suite™-Estimation Program Interface. (n.d.). US EPA. [Link]

-

Prediction of physico-chemical and ADME properties with ACD/Percepta. (2023). YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. routledge.com [routledge.com]

- 3. pKa Prediction | Rowan [rowansci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lookchem.com [lookchem.com]

- 6. Cyclobutanol CAS#: 2919-23-5 [m.chemicalbook.com]

- 7. 2919-23-5 CAS MSDS (Cyclobutanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. epa.gov [epa.gov]

- 9. guidechem.com [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 14. m.youtube.com [m.youtube.com]

- 15. reddit.com [reddit.com]

1H NMR and 13C NMR spectral data for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Introduction

This compound is a substituted cyclobutane derivative featuring key functional groups that make it a valuable building block in organic synthesis. Its structure is characterized by a four-membered carbon ring, a hydroxyl group at the 3-position, and both a methyl and a methyl ester group at the 1-position.[1] The molecule has a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] The trans stereochemistry, which describes the relative orientation of the substituents on the cyclobutane ring, is crucial for its chemical reactivity and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of such molecules. The conformationally restrained nature of the cyclobutane ring gives rise to complex and informative NMR spectra.[3][4] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern the observed chemical shifts and coupling constants.

Figure 1: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule is predicted to show distinct signals for each non-equivalent proton. The puckered nature of the cyclobutane ring and the fixed stereochemistry lead to specific chemical shifts and coupling patterns that are diagnostic of the trans configuration.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |

| -OH | 1.5 - 4.0 | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. Exchange broadening often results in a broad singlet. |

| -OCH₃ (ester) | ~ 3.7 | Singlet (s) | 3H | The electronegative oxygen deshields these protons, shifting them downfield. This is a characteristic region for methyl esters.[5] |

| H-3 | 3.8 - 4.2 | Multiplet (m) | 1H | This proton is attached to the carbon bearing the hydroxyl group, leading to significant deshielding. It will be coupled to the adjacent methylene protons (H-2, H-4). |

| H-2, H-4 | 1.8 - 2.6 | Multiplet (m) | 4H | These methylene protons are diastereotopic due to the chiral center at C1. They are coupled to each other (geminal coupling) and to H-3 (vicinal coupling), resulting in complex multiplets. Their exact shifts are sensitive to the ring conformation.[3] |

| -CH₃ (on C1) | ~ 1.3 | Singlet (s) | 3H | As a quaternary carbon, C1 has no attached protons, so this methyl group appears as a singlet. Its chemical shift is typical for an aliphatic methyl group. |

Expert Insights on ¹H NMR Interpretation:

-

Conformational Rigidity: The analysis of complex ¹H NMR spectra of cyclobutane derivatives provides valuable information on their conformation.[3] Unlike more flexible acyclic systems, the ring puckering in cyclobutanes creates distinct axial and equatorial environments, influencing both chemical shifts and coupling constants.

-

Through-Space Effects: The trans arrangement of the hydroxyl and the carboxylate ester groups minimizes steric hindrance.[1] This stereochemistry can be confirmed using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which would show through-space correlations between protons on the same face of the ring.

-

Coupling Constants: While difficult to extract from overlapping multiplets without spectral simulation, the vicinal (³JHH) and long-range (⁴JHH) coupling constants are highly informative. For cyclobutanes, long-range couplings can be particularly sensitive to the dihedral angle, with equatorial-equatorial couplings being significantly larger than axial-axial ones.[3]

¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The symmetry of the trans isomer renders carbons C-2 and C-4 chemically equivalent, thus reducing the total number of expected signals to six.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

| C=O (ester) | 170 - 180 | The carbonyl carbon is the most deshielded due to the double bond and the electronegativity of the two oxygen atoms, placing it far downfield.[6] |

| C-3 (-CHOH) | 65 - 75 | The direct attachment of an electronegative hydroxyl group causes a significant downfield shift for this carbon.[6] |

| -OCH₃ (ester) | 50 - 55 | This carbon is also deshielded by the adjacent oxygen atom. This is a typical range for ester methoxy carbons. |

| C-1 (quaternary) | 45 - 55 | The chemical shift of this quaternary carbon is influenced by the attached methyl and ester groups.[7] |

| C-2, C-4 (-CH₂-) | 30 - 40 | These equivalent methylene carbons of the cyclobutane ring appear in the typical aliphatic region. |

| -CH₃ (on C1) | 20 - 30 | This methyl carbon is in a standard aliphatic environment and is expected to be the most upfield signal. |

Expert Insights on ¹³C NMR Interpretation:

-

Substituent Effects: The chemical shifts are highly predictable based on additive substituent effects. The presence of electronegative atoms like oxygen causes a downfield shift (deshielding) of the attached carbon and, to a lesser extent, adjacent carbons.[8]

-

DEPT Analysis: To definitively assign the quaternary (C-1), methine (C-3), methylene (C-2, C-4), and methyl (-CH₃, -OCH₃) signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. DEPT-135, for instance, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons.

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

-

Step 1: Accurately weigh approximately 5-10 mg of this compound.

-

Step 2: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a small vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which can be used for spectral referencing.[7]

-

Step 3: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[9]

-

Step 4: Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detector (~4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition

-

Step 1: Instrument Tuning: Place the NMR tube in the spectrometer. The instrument should be tuned and matched to the sample's specific frequency, and the magnetic field homogeneity should be optimized (shimming) to ensure sharp, symmetrical peaks.

-

Step 2: ¹H NMR Acquisition:

-

Experiment: A standard 1D pulse-acquire experiment.

-

Typical Parameters (500 MHz):

-

Spectral Width: ~12-16 ppm

-

Pulse Angle: 30-45 degrees (to allow for faster repetition without saturation)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

Step 3: ¹³C NMR Acquisition:

-

Experiment: A standard 1D proton-decoupled experiment (e.g., zgpg30). Proton decoupling simplifies the spectrum to singlets and provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[6]

-

Typical Parameters (125 MHz):

-

Spectral Width: ~220-240 ppm

-

Pulse Angle: 30 degrees

-

Acquisition Time: ~1 second

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 128-1024 (more scans are needed due to the low natural abundance of ¹³C)

-

-

3. Data Processing

-

Step 1: Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

-

Step 2: Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Step 3: Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) to its known value.[7]

-

Step 4: Integration and Peak Picking: Integrate the area under each peak in the ¹H spectrum to determine the relative ratio of protons. Identify the precise chemical shift of each peak.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to verifying the structure and stereochemistry of this compound. By understanding the principles of chemical shifts, coupling constants, and substituent effects within the unique framework of a cyclobutane ring, researchers can confidently interpret spectral data. The application of standard experimental protocols, potentially enhanced by 2D NMR techniques like COSY, HSQC, and NOESY, provides a self-validating system for complete structural assignment, which is a critical step in drug development and complex organic synthesis.

References

-

Abraham, R. J., et al. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved from [Link]

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

-

Domingo, L. R., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]

-

Kan, L. S., et al. (n.d.). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... Retrieved from [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. Retrieved from [Link]

-

Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0303997). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Unlocking Chemical Potential: A Technical Guide to Understanding Ring Strain in Cyclobutane Derivatives

Foreword: The Enduring Intrigue of the Four-Membered Ring

In the vast landscape of cyclic organic molecules, the cyclobutane ring holds a unique and compelling position. Often perceived as a strained and somewhat esoteric scaffold, its strategic incorporation into complex molecules, particularly in the realm of drug discovery, has unveiled a wealth of untapped potential. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, more functional understanding of the principles governing the behavior of cyclobutane derivatives. We will move beyond a cursory overview of ring strain to explore the nuanced interplay of conformational dynamics, substituent effects, and the harnessing of this inherent strain as a driving force in chemical synthesis. It is my hope that this comprehensive exploration will not only illuminate the fundamental science but also inspire innovative applications of this remarkable carbocycle.

I. The Genesis of Strain in the Cyclobutane Ring: A Quantitative Perspective

The concept of ring strain, first postulated by Adolf von Baeyer, provides the foundational framework for understanding the unique properties of small-ring systems. In essence, ring strain is the manifestation of increased potential energy within a cyclic molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles. For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is 109.5°. In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be constrained to 90°, leading to significant angle strain .[1]

However, the reality of cyclobutane's structure is more complex and elegant. To alleviate the substantial torsional strain that would arise from the eclipsing of all eight C-H bonds in a planar conformation, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[1][2] This puckering reduces the torsional strain by staggering the hydrogen atoms on adjacent carbons, but it comes at the cost of a slight increase in angle strain, with the C-C-C bond angles decreasing to approximately 88°.[1] This delicate balance between opposing strain components dictates the geometry and reactivity of the cyclobutane core.

The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), a significant value that renders it considerably less stable than its five- and six-membered counterparts, cyclopentane and cyclohexane, respectively.[3] This stored energy is not a liability but rather a latent driving force that can be exploited in a variety of chemical transformations.

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

Table 1: Comparative Ring Strain of Common Cycloalkanes.

II. Conformational Dynamics: The Puckered Landscape and the Influence of Substituents

The puckered conformation of cyclobutane is not static. The ring undergoes a rapid "ring-flipping" or inversion process, passing through a higher-energy planar transition state. This dynamic equilibrium between two equivalent puckered conformations is a key feature of the cyclobutane system.

Caption: Interconversion of puckered cyclobutane conformations.

The introduction of substituents onto the cyclobutane ring has a profound impact on its conformational preferences. A substituent can occupy one of two positions: axial , where the substituent is roughly perpendicular to the average plane of the ring, or equatorial , where it is in the approximate plane of the ring. The conformational equilibrium between the axial and equatorial conformers is influenced by steric and electronic factors.

A study on monosubstituted cyclobutanes using ¹H NMR spectroscopy revealed that the conformational equilibrium between axial and equatorial conformers can be determined by analyzing the ⁴J(HH) coupling constants.[4] These long-range couplings show a strong dependence on the orientation of the coupled protons, with ⁴J(eq-eq) being significantly larger than ⁴J(ax-ax).[4] The study found that the preference for the equatorial position is generally observed, with the free energy difference (ΔG(ax-eq)) varying depending on the substituent.[4] For instance, the hydroxyl group shows a stronger preference for the equatorial position compared to the hydroxymethyl group.[4]

Furthermore, the Thorpe-Ingold effect suggests that gem-dimethyl substitution on a cyclobutane ring can lead to a decrease in ring strain.[3] This is attributed to the compression of the exocyclic bond angles, which in turn slightly relieves the endocyclic angle strain.

III. Characterization of Cyclobutane Derivatives: A Multi-technique Approach

A comprehensive understanding of the structure and dynamics of cyclobutane derivatives necessitates the application of a suite of advanced analytical techniques.

A. Spectroscopic Methods

-